

Pro-Thr-Pro-Ser-NH2 chemical properties

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Compound of Interest

Compound Name: *P-T-P-S-NH2*

Cat. No.: *B12403975*

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Pro-Thr-Pro-Ser-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of the tetrapeptide Pro-Thr-Pro-Ser-NH2. Due to the limited availability of experimental data for this specific peptide in public databases, this document focuses on theoretical physicochemical properties and established protocols for its synthesis and analysis.

Core Chemical Properties

The fundamental chemical and physical properties of Pro-Thr-Pro-Ser-NH2 have been calculated using established algorithms. These properties are crucial for understanding the peptide's behavior in various experimental settings.

Physicochemical Data

Property	Value	Source
Molecular Formula	C ₁₈ H ₃₀ N ₅ O ₆	Calculated
Molecular Weight	412.46 g/mol	Calculated
Isoelectric Point (pI)	5.64	Calculated
Net Charge at pH 7	0	Calculated
Extinction Coefficient	0 M ⁻¹ cm ⁻¹	Calculated (assumes no Trp or Tyr)
Solubility	Predicted to be soluble in water	Based on polar amino acid content

Structural Information

Sequence: Proline-Threonine-Proline-Serine (amide) One-letter code: PTPS-NH₂

The structure consists of four amino acid residues linked by peptide bonds, with a C-terminal amide group. The presence of two proline residues introduces significant conformational constraints, potentially leading to a more rigid structure compared to other tetrapeptides. The hydroxyl groups of threonine and serine offer potential sites for post-translational modifications, such as phosphorylation.

Synthesis and Purification Protocols

The synthesis of Pro-Thr-Pro-Ser-NH₂ can be readily achieved through standard solid-phase peptide synthesis (SPPS) protocols.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize the Pro-Thr-Pro-Ser-NH₂ peptide on a solid support.

Materials:

- Rink Amide resin
- Fmoc-protected amino acids: Fmoc-Ser(tBu)-OH, Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH

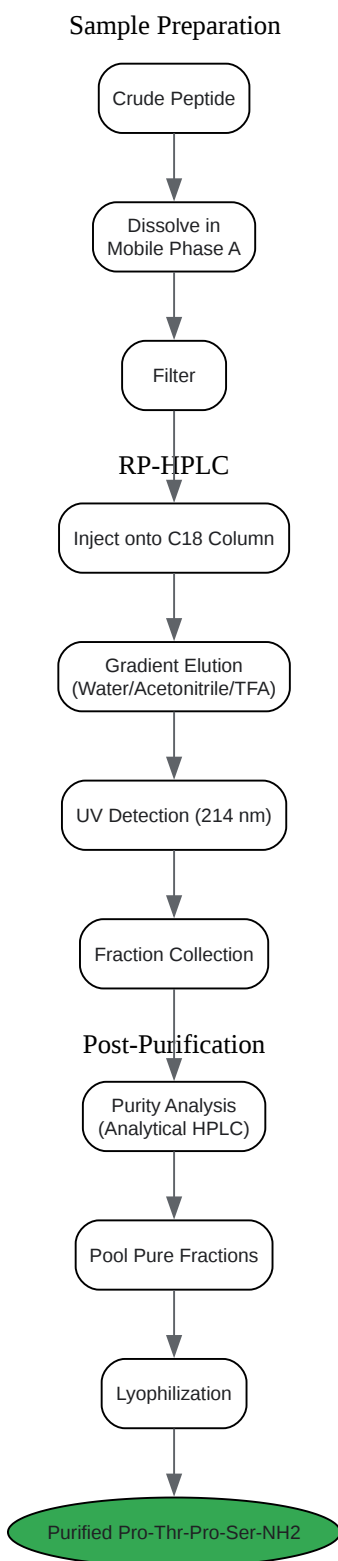
- Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Methanol
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

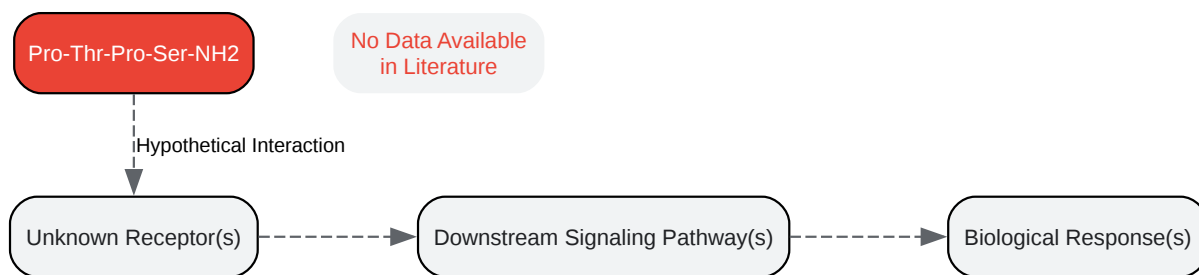
Protocol:

- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
- First Amino Acid Coupling (Serine):
 - Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.
 - Wash the resin with DMF (3x) and DCM (3x).
 - Activate Fmoc-Ser(tBu)-OH by dissolving it with HBTU and DIPEA in DMF.
 - Add the activated amino acid solution to the resin and shake for 2 hours.
 - Wash the resin with DMF (3x) and DCM (3x).
- Subsequent Amino Acid Couplings (Pro, Thr, Pro):
 - Repeat the deprotection and coupling steps for Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Pro-OH sequentially.
- Final Deprotection: After the final coupling, deprotect the N-terminal Fmoc group with 20% piperidine in DMF.
- Cleavage and Deprotection:
 - Wash the resin with DMF and DCM and dry under vacuum.

- Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitate the crude peptide in cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.







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